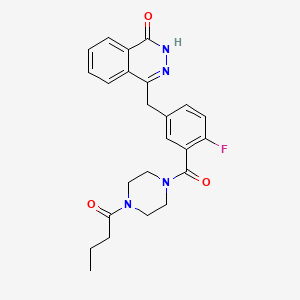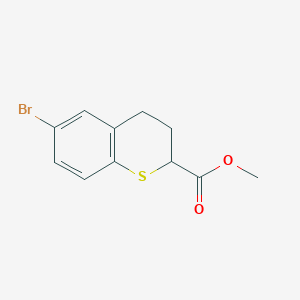
Methyl 6-bromothiochromane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-bromothiochromane-2-carboxylate is a chemical compound with the molecular formula C11H11BrO2S It is a derivative of thiochromane, a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromothiochromane-2-carboxylate typically involves the bromination of thiochromane derivatives followed by esterification. One common method includes the reaction of thiochromane with bromine in the presence of a suitable solvent, such as acetic acid, to yield 6-bromothiochromane. This intermediate is then reacted with methanol and a catalytic amount of sulfuric acid to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-bromothiochromane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiochromane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products
Substitution: Formation of 6-azidothiochromane-2-carboxylate or 6-thiocyanatothiochromane-2-carboxylate.
Oxidation: Formation of 6-bromothiochromane-2-carboxylate sulfoxide or sulfone.
Reduction: Formation of 6-bromothiochromane-2-methanol.
Aplicaciones Científicas De Investigación
Methyl 6-bromothiochromane-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Biological Studies: It is employed in studies investigating the biological activity of thiochromane derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 6-bromothiochromane-2-carboxylate involves its interaction with molecular targets in biological systems. The bromine atom and ester group can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-bromochroman-2-carboxylate: Similar structure but lacks the sulfur atom.
Methyl 6-bromoindole-2-carboxylate: Contains an indole ring instead of a thiochromane ring.
Methyl 6-bromopyridine-2-carboxylate: Contains a pyridine ring instead of a thiochromane ring.
Uniqueness
Methyl 6-bromothiochromane-2-carboxylate is unique due to the presence of the sulfur atom in the thiochromane ring, which imparts distinct chemical and biological properties. The sulfur atom can participate in specific interactions, such as hydrogen bonding and coordination with metal ions, which are not possible with oxygen or nitrogen-containing analogs. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Propiedades
Fórmula molecular |
C11H11BrO2S |
|---|---|
Peso molecular |
287.17 g/mol |
Nombre IUPAC |
methyl 6-bromo-3,4-dihydro-2H-thiochromene-2-carboxylate |
InChI |
InChI=1S/C11H11BrO2S/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 |
Clave InChI |
IIIOTGQJGNUMOP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC2=C(S1)C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


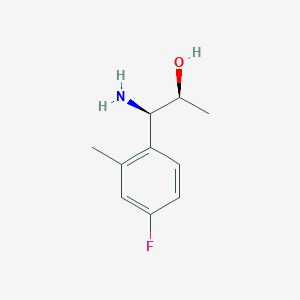
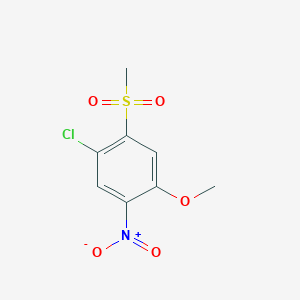
![7-(Tert-butyl)-4-chlorothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13042246.png)
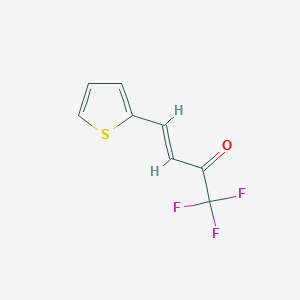
![8-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13042257.png)
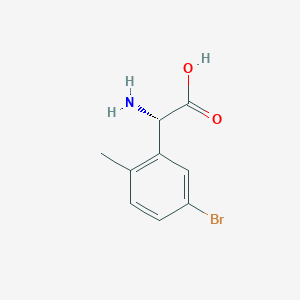
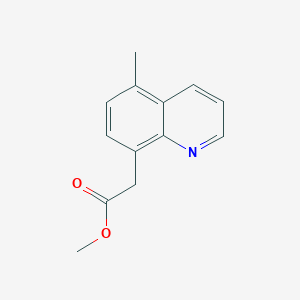
![(1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042268.png)
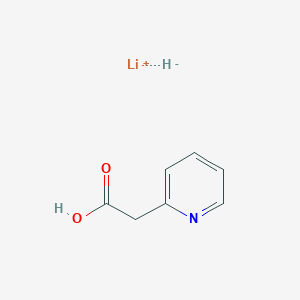

![5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl](/img/structure/B13042280.png)
![(1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042287.png)

